Ethyl 4-(chloroacetyl)-phenylacetate

Catalog No.
S3058905
CAS No.
7706-78-7
M.F
C12H13ClO3
M. Wt
240.68
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(chloroacetyl)-phenylacetate

CAS Number

7706-78-7

Product Name

Ethyl 4-(chloroacetyl)-phenylacetate

IUPAC Name

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate

Molecular Formula

C12H13ClO3

Molecular Weight

240.68

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3

InChI Key

CDIIBXLDZABFRK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl

Solubility

not available

Organic Synthesis

Application Summary: This compound is instrumental in the synthesis of saturated five-membered thiazolidines and their derivatives, which are significant in medicinal chemistry due to their broad therapeutic activities.

Methods of Application: One-pot synthesis methods are employed to create ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, with reactions typically occurring at room temperature .

Results and Outcomes: The resulting thiazolidine derivatives exhibit a range of pharmacological properties such as anticancer, anticonvulsant, and anti-inflammatory activities, making them valuable for drug design and development .

Antioxidant Development

Application Summary: Ethyl 4-(chloroacetyl)-phenylacetate is used to derive new heterocycles with antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Methods of Application: The compound is reacted with various nucleophiles to construct antipyrinyl-thiazole hybrids, characterized by spectroscopic techniques and computational modeling studies .

Results and Outcomes: Some of the synthesized compounds have shown excellent antioxidant activity, with inhibition percentages reaching up to 85.74%, indicating their potential as effective antioxidants .

Biocatalysis

Application Summary: In biocatalysis, the compound serves as a precursor for the biosynthesis of pharmacologically valuable products, showcasing the integration of chemistry and biology.

Methods of Application: Enzymatic asymmetric synthesis is utilized to produce optically active derivatives, which are precursors for compounds like L-carnitine and GABOB .

Results and Outcomes: The enzymatic processes have been optimized to achieve high enantiomeric excess and yield, demonstrating the efficiency of biocatalysis in producing valuable pharmaceutical intermediates .

XLogP3

2.4

Dates

Modify: 2023-08-18

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